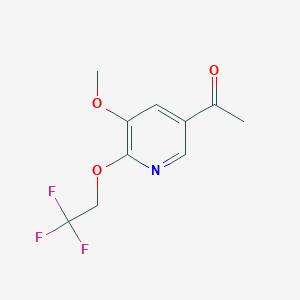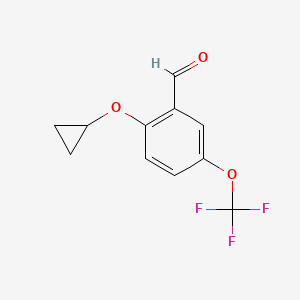
Tert-butyl 4-(5-acetyl-3-chloropyridin-2-yl)piperazine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 4-(5-acetyl-3-chloropyridin-2-yl)piperazine-1-carboxylate is a synthetic organic compound that belongs to the class of piperazine derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 4-(5-acetyl-3-chloropyridin-2-yl)piperazine-1-carboxylate typically involves multi-step organic reactions. A common route might include:
Formation of the pyridine ring: Starting with a chlorinated pyridine derivative, an acetyl group is introduced at the 5-position using Friedel-Crafts acylation.
Piperazine introduction: The chlorinated pyridine is then reacted with piperazine under nucleophilic substitution conditions.
Esterification: The carboxylic acid group is protected as a tert-butyl ester using tert-butyl alcohol and an acid catalyst.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The acetyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.
Reduction: The acetyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The chlorine atom on the pyridine ring can undergo nucleophilic substitution with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Major Products
Oxidation: 5-Carboxy-3-chloro-pyridin-2-yl derivative.
Reduction: 5-(1-Hydroxyethyl)-3-chloro-pyridin-2-yl derivative.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
Intermediate in Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Ligand Design: Explored as a ligand in coordination chemistry.
Biology
Pharmacological Studies: Investigated for potential biological activity, including antimicrobial and anticancer properties.
Medicine
Drug Development: Potential use in the development of new pharmaceuticals targeting specific biological pathways.
Industry
Material Science:
Mécanisme D'action
The mechanism of action of Tert-butyl 4-(5-acetyl-3-chloropyridin-2-yl)piperazine-1-carboxylate would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(3-Chloro-pyridin-2-yl)-piperazine-1-carboxylic acid tert-butyl ester: Lacks the acetyl group.
4-(5-Acetyl-pyridin-2-yl)-piperazine-1-carboxylic acid tert-butyl ester: Lacks the chlorine atom.
Uniqueness
The presence of both the acetyl and chlorine groups in Tert-butyl 4-(5-acetyl-3-chloropyridin-2-yl)piperazine-1-carboxylate may confer unique chemical reactivity and biological activity compared to similar compounds.
Propriétés
Formule moléculaire |
C16H22ClN3O3 |
|---|---|
Poids moléculaire |
339.82 g/mol |
Nom IUPAC |
tert-butyl 4-(5-acetyl-3-chloropyridin-2-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C16H22ClN3O3/c1-11(21)12-9-13(17)14(18-10-12)19-5-7-20(8-6-19)15(22)23-16(2,3)4/h9-10H,5-8H2,1-4H3 |
Clé InChI |
DILVWXJOTJGGKS-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC(=C(N=C1)N2CCN(CC2)C(=O)OC(C)(C)C)Cl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 3-[(1-methylpiperidin-4-yl)amino]pyrrolidine-1-carboxylate](/img/structure/B8322512.png)

![7-Methyl-10-chloro-thieno[3,4-b][1,5]benzoxazepine](/img/structure/B8322522.png)


![[(7R,9aS)-2-(5-fluoro-2-pyrimidinyl)octahydro-2H-pyrido[1,2-a]pyrazin-7-yl]methanol](/img/structure/B8322547.png)
![tert-butyl 1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-ylcarbamate](/img/structure/B8322563.png)






